

Unveiling the Potential: A Technical Guide to the PEG3-Methylamine Linker

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Compound of Interest

Compound Name: PEG3-methylamine

Cat. No.: B1673966

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For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics is continuously evolving, demanding sophisticated molecular tools to enhance drug efficacy, specificity, and safety. Among these tools, linkers play a pivotal role, bridging targeting moieties with therapeutic payloads. This in-depth technical guide focuses on the properties and applications of the **PEG3-methylamine** linker, a versatile building block in modern drug development. This guide will delve into its core properties, experimental applications, and its role in constructing advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Properties of Hydroxy-PEG3-methylamine

Often referred to in literature and by suppliers as **PEG3-methylamine**, the more precise chemical name for the bifunctional linker featuring both a hydroxyl and a methylamine group is **Hydroxy-PEG3-methylamine**. This guide will focus on this specific molecule. It is a heterobifunctional linker characterized by a three-unit polyethylene glycol (PEG) chain, which imparts desirable physicochemical properties to the molecules it connects.^{[1][2]}

The key structural features of **Hydroxy-PEG3-methylamine** include a terminal primary hydroxyl (-OH) group and a secondary methylamine (-NHCH₃) group.^[3] This dual functionality is central to its utility as a molecular bridge in bioconjugation.^[3] The hydrophilic PEG spacer enhances the aqueous solubility of the conjugate and can reduce non-specific binding and immunogenicity.^{[1][4]}

Physicochemical and Commercial Data

The fundamental properties of Hydroxy-**PEG3-methylamine** are summarized in the tables below. This information is crucial for accurate stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.[\[1\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of Hydroxy-**PEG3-methylamine**

Property	Value	Source(s)
CAS Number	90430-59-4	[1] [3]
Molecular Formula	C9H21NO4	[3] [4]
Molecular Weight	207.27 g/mol	[1] [3]
Appearance	Liquid	[4]
Purity	Typically ≥95% or ≥98%	[1] [3]
Solubility	Water, DMSO, DMF, DCM	[1] [3]
Storage Conditions	-20°C, protect from light	[1] [3]

Table 2: Comparative Overview of Commercial Suppliers

Supplier	Catalog Number	Purity	Available Quantities
BroadPharm	BP-22920	98%	250 mg, 500 mg, 1 g
AxisPharm	AP11610	≥95%	250 mg, 500 mg
MedKoo Biosciences	572642	>97%	250mg, 1g

Applications in Drug Development and Research

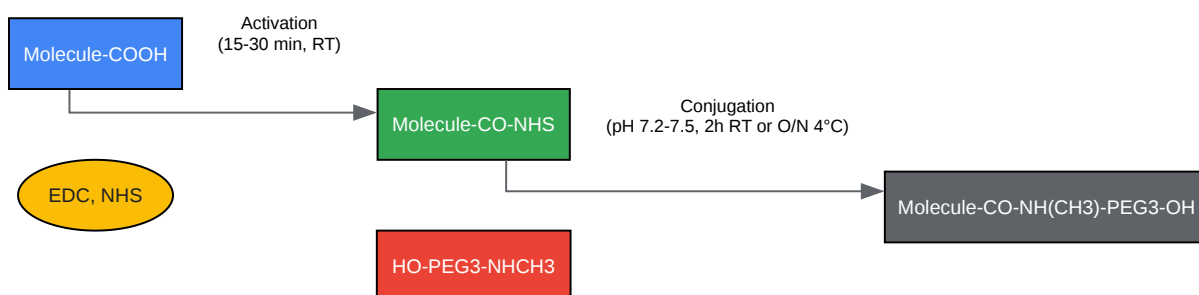
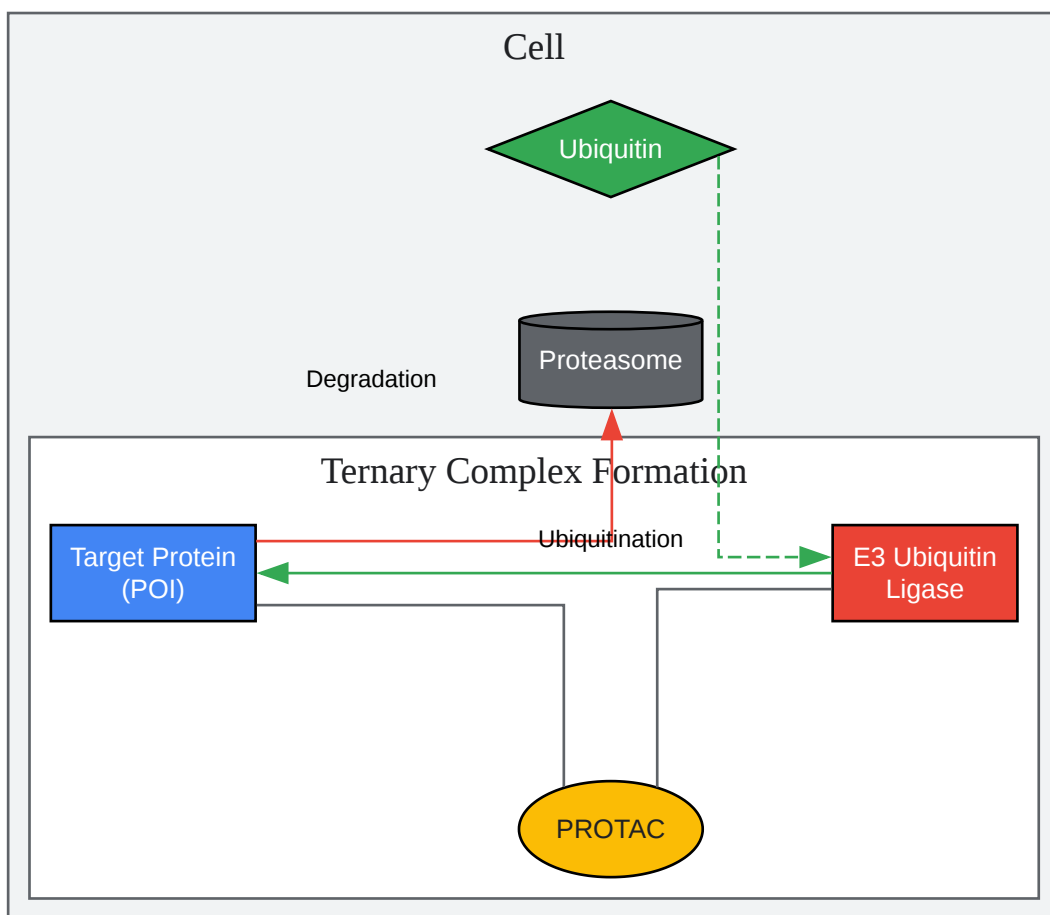
The bifunctional nature of Hydroxy-**PEG3-methylamine** underpins its utility in several key areas of drug development and biomedical research.[\[1\]](#)

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern ADCs, where they connect a potent cytotoxic payload to a monoclonal antibody (mAb).^[3] The inclusion of the PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.^{[1][5]} The methylamine group of Hydroxy-**PEG3-methylamine** can be readily conjugated to molecules bearing carboxylic acids or activated esters, forming stable amide bonds.^[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative chimeric molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.^[6] A linker is essential to connect the target-binding ligand to the E3 ubiquitin ligase-binding ligand.^[7] PEG-based linkers like Hydroxy-**PEG3-methylamine** are valuable in PROTAC design to modulate crucial properties such as solubility and cell permeability.^{[3][8]}



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